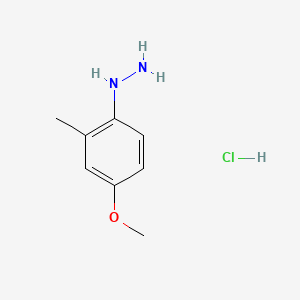

4-Methoxy-2-methylphenylhydrazine hydrochloride

Vue d'ensemble

Description

4-Methoxy-2-methylphenylhydrazine hydrochloride is a chemical compound that is related to a family of phenylhydrazines. It is structurally similar to other compounds that have been studied for their ability to form fluorescent derivatives or for their tumorigenic potential. For instance, 4-methylphenylhydrazine hydrochloride (4-MPH) has been investigated for its ability to induce fibrosarcomas in mice . Although the specific compound 4-methoxy-2-methylphenylhydrazine hydrochloride is not directly mentioned in the provided papers, the related studies give insight into the chemical behavior and biological activity of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazine with other chemical entities. For example, the formation of fluorescent derivatives of 4-hydroxyphenethylamine compounds involves a two-stage reaction with hydrazine and nitrous acid . Another study describes the condensation of methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, leading to the formation of pyrazole derivatives . These examples suggest that the synthesis of 4-methoxy-2-methylphenylhydrazine hydrochloride could potentially involve similar reactions with hydrazine derivatives.

Molecular Structure Analysis

The molecular structure of phenylhydrazine derivatives is crucial in determining their chemical and biological properties. The lipophilicity of metallic complexes of 4-methoxyphenyl-4'-chlorobenzoylhydrazine, for instance, has been analyzed using principal component analysis of thin-layer chromatographic retention data . This study indicates that the structure of the ligand primarily determines the lipophilic behavior of metallic complexes. Therefore, the molecular structure of 4-methoxy-2-methylphenylhydrazine hydrochloride would likely influence its interaction with biological systems and its potential as a ligand in metallic complexes.

Chemical Reactions Analysis

Phenylhydrazine derivatives can undergo various chemical reactions. The study on the formation of fluorescent derivatives indicates that the reaction with 4-hydroxyphenethylamine compounds is sensitive to temperature and reagent concentrations . Additionally, the reaction of methylhydrazine with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one shows that different products can be formed depending on the reaction conditions . These findings suggest that 4-methoxy-2-methylphenylhydrazine hydrochloride could also participate in diverse chemical reactions, potentially leading to a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylhydrazine derivatives are influenced by their molecular structure. The lipophilicity of metallic complexes, as mentioned earlier, is one such property that has been studied . The stability and fluorescence of derivatives in alkaline solutions are also important properties that have been examined . These properties are essential for understanding the behavior of these compounds in different environments, including biological systems and potential applications in analytical chemistry.

Applications De Recherche Scientifique

Tumorigenic Effects

Research has explored the tumorigenic potential of 4-Methylphenylhydrazine hydrochloride (a related compound to 4-Methoxy-2-methylphenylhydrazine hydrochloride) in Swiss mice. It was found to induce lung tumors and blood vessel tumors when administered subcutaneously or intragastrically (Tóth, Tompa, & Patil, 1977). Another study found that 4-Methylphenylhydrazine hydrochloride induced fibrosarcomas in male mice, suggesting a potential role in cancer research (Tóth & Nagel, 1981).

Metabolism Studies

The metabolism of arylhydrazines like 4-methylphenylhydrazine hydrochloride by cytochrome P-450 mixed function oxidases and prostaglandin(H)synthase from mouse lungs has been studied, providing insights into the enzymatic processing of these compounds (Lawson, 1987).

Application in Chemistry

4-Methoxy-1,2,3-benzotriazine, similar to 4-methoxy-2-methylphenylhydrazine hydrochloride, has been studied for its reactions and potential applications in synthetic chemistry (Boulton, Kiss, & Saka, 1988).

Functionalization of Carbon Nanotubes

A study demonstrated the functionalization of single-wall carbon nanotubes (SWNTs) through 4-methoxyphenyl free radical addition, which is relevant for material science and nanotechnology. The radicals were generated by air oxidation of 4-methoxyphenylhydrazine hydrochloride (Liu et al., 2006).

Synthesis of Derivatives and Pharmacological Studies

The synthesis of various derivatives of phenylhydrazines and their potential pharmacological activities, such as antimicrobial and antidepressant effects, have been studied. These studies provide insights into the chemical versatility and potential therapeutic applications of these compounds (Palaska, Aytemir, Uzbay, & Erol, 2001).

Safety and Hazards

4-Methoxy-2-methylphenylhydrazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves and clothing when handling this compound. If swallowed, one should rinse the mouth and avoid inducing vomiting. If it comes into contact with the skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

Propriétés

IUPAC Name |

(4-methoxy-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-5-7(11-2)3-4-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFKWIPSJGNUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-methylphenylhydrazine hydrochloride | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)

![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)

![Tert-butyl 1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B1321999.png)